An In-depth Technical Guide to (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid: Structure, Synthesis, and Potential as a Neuromodulatory Agent
An In-depth Technical Guide to (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid: Structure, Synthesis, and Potential as a Neuromodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its structural features, particularly the fluorine substitution on the phenyl ring and the chiral center, make it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the structure, stereoselective synthesis, and potential biological applications of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, with a focus on its putative role as a modulator of GABAergic neurotransmission. Detailed experimental protocols for its synthesis and for assessing its activity at GABA receptors are provided, alongside structured data summaries and logical workflow diagrams to facilitate further research and development in this area.
Chemical Structure and Physicochemical Properties
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid, a derivative of β-alanine, is characterized by a fluorophenyl group attached to the β-carbon, which also serves as a stereocenter. The IUPAC name for this compound is (3R)-3-amino-3-(3-fluorophenyl)propanoic acid.[1] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design.[2]
Below is a 2D representation of the chemical structure:
Physicochemical Data Summary
The following table summarizes key physicochemical properties of 3-Amino-3-(3-fluorophenyl)propanoic acid. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| CAS Number | 117391-51-2 (for racemate) | [1] |
| Topological Polar Surface Area | 63.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| XLogP3 | 1.1 | PubChem |
Enantioselective Synthesis
The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry. Several strategies have been developed for the asymmetric synthesis of β-aryl-β-amino acids like (R)-3-Amino-3-(3-fluorophenyl)propanoic acid. One of the most effective methods is the rhodium-catalyzed asymmetric hydrogenation of β-enamido phosphonates or enamides.
Proposed Synthetic Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
The following diagram illustrates a plausible workflow for the synthesis of the target molecule, starting from 3-fluorobenzaldehyde.
Detailed Experimental Protocol: Asymmetric Synthesis
This protocol is a generalized procedure based on established methods for the asymmetric hydrogenation of β-enamides.[3][4] Optimization of reaction conditions, including catalyst, ligand, solvent, and pressure, may be necessary to achieve high yield and enantioselectivity for this specific substrate.
Step 1: Synthesis of (E/Z)-3-Acetamido-3-(3-fluorophenyl)acrylic acid methyl ester
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To a solution of 3-fluorobenzaldehyde (1.0 eq) and methyl acetoacetate (1.1 eq) in methanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude product, add ammonium acetate (3.0 eq) and reflux in ethanol for 8-12 hours.
-
After cooling, filter the precipitate and wash with cold ethanol to obtain the β-amino ester.
-
Dissolve the crude β-amino ester in dichloromethane and add acetic anhydride (1.5 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the (E/Z) mixture of the title compound.
Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation
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In a glovebox, charge a pressure reactor with the (E/Z)-3-acetamido-3-(3-fluorophenyl)acrylic acid methyl ester (1.0 eq) and a rhodium catalyst precursor, such as [Rh(COD)₂]BF₄ (0.01 eq), and a chiral phosphine ligand, for example, (R)-SDP (0.011 eq), in a degassed solvent like methanol or dichloroethane.[3]
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-4 times).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for 24-48 hours.
-
Carefully release the pressure and purge the reactor with nitrogen.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the protected (R)-3-amino-3-(3-fluorophenyl)propanoic acid methyl ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Step 3: Deprotection
-
Dissolve the protected amino ester in a mixture of 6N HCl and dioxane.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin).
-
The final product, (R)-3-Amino-3-(3-fluorophenyl)propanoic acid, can be isolated by crystallization or further purification if necessary.
Application in Peptide Synthesis
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid is a valuable building block for the synthesis of peptides with modified backbones. Its incorporation can introduce conformational constraints and enhance resistance to enzymatic degradation. The Fmoc-protected version of this amino acid is commonly used in solid-phase peptide synthesis (SPPS).
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the iterative cycle of Fmoc-based SPPS for incorporating an unnatural amino acid like Fmoc-(R)-3-amino-3-(3-fluorophenyl)propanoic acid-OH.
Potential Biological Activity: Modulation of GABA Receptors
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the ionotropic GABA-A receptors, are important targets for a wide range of therapeutic agents, including benzodiazepines and barbiturates.[5] Fluorinated analogues of GABA and other β-amino acids have been investigated for their potential to modulate GABA receptor activity.[6] It is hypothesized that (R)-3-Amino-3-(3-fluorophenyl)propanoic acid may act as a modulator of GABA receptors, potentially by binding to an allosteric site and altering the receptor's response to GABA.
Hypothetical Signaling Pathway: GABA-A Receptor Modulation
The following diagram illustrates the potential mechanism of action of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid at a GABA-A receptor.
Experimental Protocols for Biological Evaluation
To investigate the potential of (R)-3-Amino-3-(3-fluorophenyl)propanoic acid as a GABA receptor modulator, two key experimental approaches are recommended: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This assay determines the ability of the compound to bind to GABA receptors, either at the primary GABA binding site or at an allosteric site. A common approach is to measure the displacement of a known radiolabeled ligand.
This protocol is adapted from standard procedures for GABA-A receptor binding assays.[7]
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Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude membrane fraction. Wash the pellet by resuspension and centrifugation three times in fresh buffer to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.
-
Binding Assay: In a 96-well plate, add in the following order:
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Assay buffer
-
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding.
-
A saturating concentration of a non-labeled GABA-A agonist (e.g., 100 µM GABA) for non-specific binding.
-
A fixed concentration of [³H]muscimol (e.g., 2-5 nM).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 30-60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique directly measures the functional effect of the compound on the ion channel activity of GABA-A receptors in living cells, such as cultured neurons or cells expressing recombinant receptors.
This protocol provides a general framework for whole-cell patch-clamp recordings.[8][9][10][11]
-
Cell Preparation: Plate primary hippocampal or cortical neurons on glass coverslips and culture for 10-14 days.
-
Solutions:
-
External solution (ACSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution: Containing (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with ACSF.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual control, approach a neuron with the patch pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply GABA (e.g., 1-10 µM) for a short duration to elicit a control current response.
-
Wash out the GABA.
-
Pre-apply (R)-3-Amino-3-(3-fluorophenyl)propanoic acid at a specific concentration for 1-2 minutes.
-
Co-apply GABA and the test compound and record the current response.
-
Repeat this for a range of compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage potentiation or inhibition caused by the compound.
-
Plot the percentage modulation against the compound concentration and fit the data to a Hill equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).
-
Conclusion and Future Directions
(R)-3-Amino-3-(3-fluorophenyl)propanoic acid represents a promising scaffold for the development of novel therapeutic agents targeting the central nervous system. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to further explore its potential. Future studies should focus on optimizing the enantioselective synthesis to improve yields and reduce costs. Comprehensive in vitro and in vivo pharmacological profiling is necessary to fully characterize its mechanism of action, potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be crucial in determining the therapeutic viability of this and related fluorinated β-amino acids.
References
- 1. 3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flavonoids as GABAA receptor ligands: the whole story? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4. Recording of GABA-gated currents [bio-protocol.org]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole-cell patch clamp experiments [bio-protocol.org]
